1-ethyl-N,3,5-trimethyl-N-pyridin-3-ylpyrazole-4-sulfonamide
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Overview
Description
1-ethyl-N,3,5-trimethyl-N-pyridin-3-ylpyrazole-4-sulfonamide is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N,3,5-trimethyl-N-pyridin-3-ylpyrazole-4-sulfonamide typically involves multi-step organic reactions. One common method involves the reaction of 3,5-dimethylpyrazole with ethyl bromide in the presence of a base to form the ethylated pyrazole intermediate. This intermediate is then reacted with pyridine-3-sulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N,3,5-trimethyl-N-pyridin-3-ylpyrazole-4-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
1-ethyl-N,3,5-trimethyl-N-pyridin-3-ylpyrazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-ethyl-N,3,5-trimethyl-N-pyridin-3-ylpyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-2,3,3-trimethyl-5-nitro-3H-indolium iodide: Another complex organic compound with similar structural features.
N-ethyl-2,3,3-trimethyl-5-nitro-3H-indolium iodide: Shares the ethyl and trimethyl groups but differs in the core structure.
Uniqueness
1-ethyl-N,3,5-trimethyl-N-pyridin-3-ylpyrazole-4-sulfonamide is unique due to its combination of a pyrazole ring with a sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-ethyl-N,3,5-trimethyl-N-pyridin-3-ylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-5-17-11(3)13(10(2)15-17)20(18,19)16(4)12-7-6-8-14-9-12/h6-9H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOYPMRRQHHWAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)N(C)C2=CN=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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